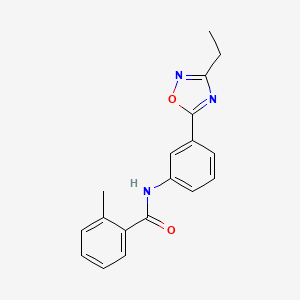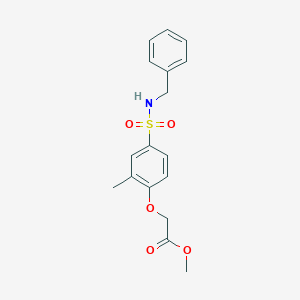
methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate, also known as MDBDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDBDM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, antibacterial and antifungal properties, and the ability to induce apoptosis. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate, including the synthesis of new derivatives with improved properties, the study of its potential applications in drug discovery and material science, and the investigation of its mechanism of action. In addition, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate and its potential use in treating various diseases.
Méthodes De Synthèse
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been synthesized using various methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine methyl ester followed by the reaction with sodium hydride and methyl iodide. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine followed by the reaction with methyl chloroacetate and sodium hydride. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been synthesized using the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-benzylglycine methyl ester followed by the reaction with methyl chloroacetate and sodium hydride.
Applications De Recherche Scientifique
Methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has shown promising results in inhibiting the growth of cancer cells, and it has been studied as a potential anticancer agent. methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has also been studied for its antibacterial and antifungal properties. In addition, methyl 2-(N-benzyl2,5-dimethoxybenzenesulfonamido)acetate has been used as a building block for the synthesis of various compounds, including macrocycles and dendrimers.
Propriétés
IUPAC Name |
methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-12-17(19)22-2)24(20,21)18-11-14-6-4-3-5-7-14/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMBSBFZCSZRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(benzylsulfamoyl)-2-methylphenoxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


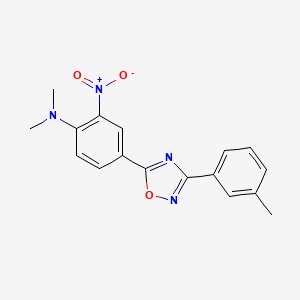
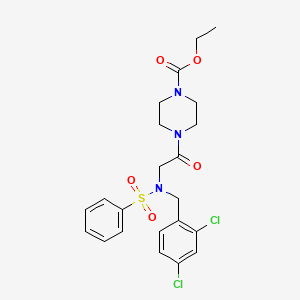

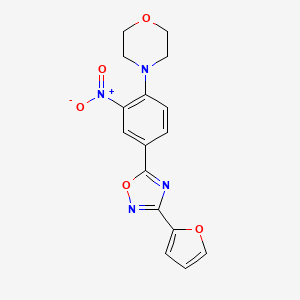

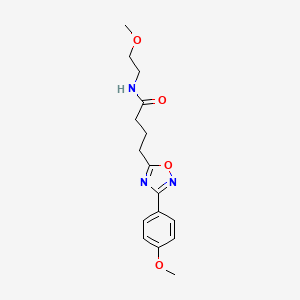
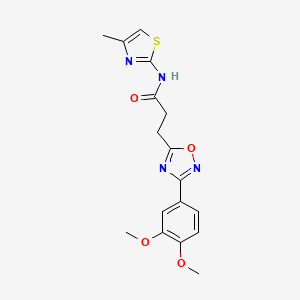

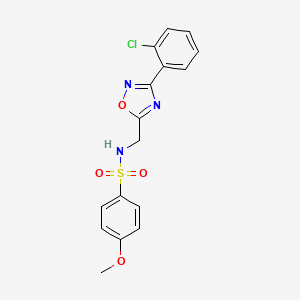
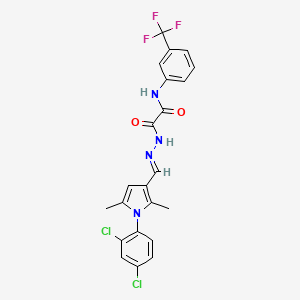

![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
